molecular formula C10H22ClN3O2 B5329761 4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride

4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride

Cat. No.: B5329761
M. Wt: 251.75 g/mol
InChI Key: CPZQOUUDZVQATN-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride is a synthetic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-2-3-11-10(15)13-6-4-12(5-7-13)8-9-14;/h14H,2-9H2,1H3,(H,11,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZQOUUDZVQATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyethyl)piperazine-1-carboxamide
  • N-propylpiperazine-1-carboxamide
  • 4-(2-hydroxyethyl)-N-methylpiperazine-1-carboxamide

Uniqueness

4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the hydroxyethyl and propyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .

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